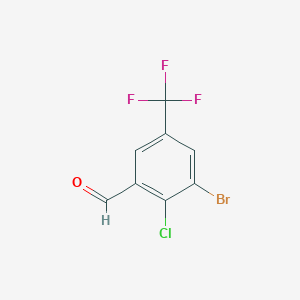

3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

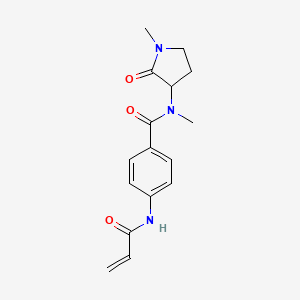

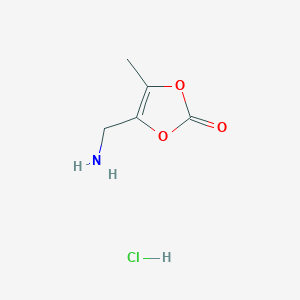

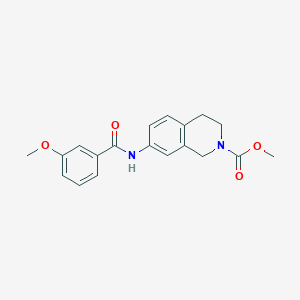

“3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H3BrClF3O . It is a derivative of benzaldehyde, which is a type of aromatic aldehyde .

Molecular Structure Analysis

The molecular structure of “3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde” consists of a benzene ring substituted with bromo, chloro, and trifluoromethyl groups, along with an aldehyde group . The exact 3D structure is not provided in the search results.Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The trifluoromethyl group, which is present in “3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde”, is a common feature in many FDA-approved drugs . The trifluoromethyl group contributes to the pharmacological activities of these drugs . For example, it is found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from “3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde”, are widely used in the agrochemical industry . These derivatives are primarily used for protecting crops from pests . Over 20 new TFMP-containing agrochemicals have acquired ISO common names .

Synthesis of Aryl- and Hetarylfurocoumarins

“3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde” can be used as a reactant for the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .

Synthesis of Et Canthinone-3-carboxylates

This compound can also be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .

Synthesis of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates

“3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde” has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates .

Synthesis of Methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate

This compound can also be used in the synthesis of methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via the Wittig-Horner reaction .

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-5-(trifluoromethyl)benzaldehyde”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It’s known that this compound may cause irritation to the skin and eyes, and may affect the respiratory system .

Result of Action

It’s known that exposure to the compound can cause skin and eye irritation, and may affect the respiratory system .

Action Environment

The action of 3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, exposure to the compound should be minimized to prevent irritation, suggesting that the compound’s action, efficacy, and stability may be affected by the environment .

Propiedades

IUPAC Name |

3-bromo-2-chloro-5-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKHAZMFWDCYOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Dimethylamino)-1-{3-[2-(4-tertbutoxycarbonylpiperazin-1-yl)ethoxy]phenyl}-prop-2-ene-1-one cis/trans isomers](/img/structure/B2860390.png)

![2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2860400.png)

![3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine](/img/structure/B2860406.png)